Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
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Overview
Description
Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to introduce the methyl benzoate moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can yield a wide variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism by which Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain, thereby altering its function .
Comparison with Similar Compounds
Methyl 4-[7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can be compared with other compounds that have similar structures or functional groups:
Methyl 4-[7-ethoxy-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and bioactivity.
Methyl 4-[7-ethoxy-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate: The presence of a methyl group instead of a fluorophenyl group can also influence the compound’s properties.
Properties
Molecular Formula |
C26H23FN2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4-[7-ethoxy-2-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |
InChI |
InChI=1S/C26H23FN2O4/c1-3-32-23-6-4-5-20-22-15-21(16-11-13-19(27)14-12-16)28-29(22)25(33-24(20)23)17-7-9-18(10-8-17)26(30)31-2/h4-14,22,25H,3,15H2,1-2H3 |
InChI Key |
DTFVQLHCRPOFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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